molecular formula C9H18O B15272055 3-Cyclopentylbutan-2-ol

3-Cyclopentylbutan-2-ol

Cat. No.: B15272055
M. Wt: 142.24 g/mol
InChI Key: KSKLXIKBXIDTOO-UHFFFAOYSA-N
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Description

3-Cyclopentylbutan-2-ol is an organic compound with the molecular formula C9H18O It is a secondary alcohol with a cyclopentyl group attached to the second carbon of a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where cyclopentylmagnesium bromide reacts with butan-2-one. The reaction is typically carried out in anhydrous ether at low temperatures to ensure high yield and purity.

Another method involves the reduction of 3-Cyclopentylbutan-2-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. This reaction is usually performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-Cyclopentylbutan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-Cyclopentylbutan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: As mentioned earlier, the reduction of 3-Cyclopentylbutan-2-one to this compound can be achieved using NaBH4 or LiAlH4.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products Formed

    Oxidation: 3-Cyclopentylbutan-2-one.

    Reduction: this compound.

    Substitution: 3-Cyclopentylbutyl chloride or bromide.

Scientific Research Applications

3-Cyclopentylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentylbutan-2-ol depends on its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. The cyclopentyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentylbutan-2-one: The oxidized form of 3-Cyclopentylbutan-2-ol.

    Cyclopentylmethanol: A similar compound with a cyclopentyl group attached to a methanol molecule.

    Cyclopentanol: A simpler alcohol with a cyclopentyl group.

Uniqueness

This compound is unique due to its specific structure, which combines a cyclopentyl group with a butane chain. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-cyclopentylbutan-2-ol

InChI

InChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3

InChI Key

KSKLXIKBXIDTOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1)C(C)O

Origin of Product

United States

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